3-(prop-2-en-1-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-en-1-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an allyl group attached to the nitrogen atom and a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(prop-2-en-1-yl)piperidin-2-one typically involves the alkylation of piperidin-2-one with an allyl halide. One common method is the reaction of piperidin-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
3-(prop-2-en-1-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in various biological pathways. The allyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Piperidin-2-one: Lacks the allyl group, resulting in different reactivity and applications.
3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an allyl group, leading to different chemical properties and uses.
N-Allylpiperidine:
Uniqueness: 3-(prop-2-en-1-yl)piperidin-2-one’s unique combination of an allyl group and a ketone functional group provides it with distinct reactivity and potential for diverse applications in various fields, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
InChI Key |
POUVZFTXVMKOFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCNC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.